(4-Methoxy-3-Methylphenyl)Methanol

Beschreibung

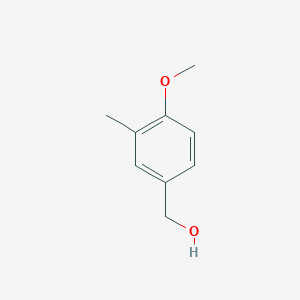

(4-Methoxy-3-Methylphenyl)Methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl group (-CH2OH) attached to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups at the 4- and 3-positions, respectively. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science. Its methoxy group acts as an electron-donating substituent, enhancing aromatic ring stability, while the methyl group introduces steric hindrance, influencing reactivity in substitution or coupling reactions .

Eigenschaften

IUPAC Name |

(4-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIQYUUEVQCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560573 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114787-91-6 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications.

Mode of Action

It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes. This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.

Biochemical Pathways

It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules.

Pharmacokinetics

It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water. This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.

Result of Action

Similar compounds have been shown to undergo photooxidation to yield benzaldehydes, which are aromatic compounds with potential applications in various chemical reactions.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether. Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.

Biologische Aktivität

(4-Methoxy-3-Methylphenyl)Methanol, also known as 1-(4-methoxy-3-methylphenyl)methanol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₂O₂, with a molecular weight of approximately 152.19 g/mol. The structure features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways involved in inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes .

Case Studies

A clinical case study highlighted the potential therapeutic use of phenolic compounds like this compound in managing oxidative stress in patients with chronic diseases. The study observed improved biomarkers of oxidative stress following supplementation with phenolic compounds, suggesting their role in enhancing overall health outcomes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂O₂

- CAS Number : 114787-91-6

- IUPAC Name : (4-Methoxy-3-methylphenyl)methanol

Synthetic Chemistry

This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, including:

- Oxidation Reactions : Converts to corresponding aldehydes or ketones.

- Reduction Reactions : Can be reduced to form secondary alcohols or amines.

- Substitution Reactions : The methoxy or hydroxyl groups can be replaced with other functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Aldehydes, Ketones |

| Reduction | LiAlH₄ | Alcohols, Amines |

| Substitution | Nucleophiles (e.g., amines) | Substituted derivatives |

Research indicates that this compound exhibits potential biological activity. It has been studied for:

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Enzyme Inhibition : Explored as a potential inhibitor of specific enzymes involved in metabolic pathways.

Case Study Example :

A study published in the Journal of Natural Products examined the antimicrobial effects of this compound against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug development:

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest it may reduce pain and inflammation.

- Anticancer Activity : Investigated for its role in inhibiting cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Production of Specialty Chemicals : Used as a precursor for manufacturing fine chemicals and pharmaceuticals.

- Material Science : Explored for developing new materials with enhanced properties due to its unique chemical structure.

Safety and Regulatory Information

The compound is classified under various safety regulations. Handling precautions should be observed due to its potential irritant properties. The European Chemicals Agency (ECHA) provides guidelines for safe handling and disposal.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Homovanillyl Alcohol (4-Hydroxy-3-Methoxyphenethanol)

- Structure : Contains a hydroxymethyl group at the para position, a methoxy group at the meta position, and an additional ethylene (-CH2CH2-) spacer between the aromatic ring and the alcohol group.

- Key Differences: The ethylene group increases molecular flexibility and hydrophilicity compared to (4-Methoxy-3-Methylphenyl)Methanol, enhancing solubility in polar solvents like water or ethanol . Biological activity: Homovanillyl alcohol is a metabolite in dopamine catabolism, whereas this compound is primarily used in synthetic intermediates .

[4-[[4-(4-Methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9g)

- Structure: Features a triazine core linked to a methoxyphenyl group and a phenylmethanol moiety.

- Key Differences: The triazine ring introduces strong electron-withdrawing character, contrasting with the electron-rich benzene ring in this compound. Applications: Used in agrochemicals (e.g., herbicides) due to triazine’s stability and hydrogen-bonding capacity, unlike the simpler synthetic utility of this compound .

(4-Hydroxy-3-Methoxyphenyl)Methanaminium Hydrochloride

- Structure: Substituted with an aminomethyl (-CH2NH3+) group instead of hydroxymethyl, with a hydrochloride counterion.

- Key Differences: The cationic amine group increases water solubility and basicity, making it suitable for pharmaceutical applications (e.g., vasodilators). Reactivity: The amine group participates in nucleophilic reactions, whereas the alcohol group in this compound is more prone to oxidation or esterification .

(2-((4-Methoxy-3-Methylphenyl)dimethylsilyl)phenyl)methanol

- Structure : Incorporates a dimethylsilyl (-Si(CH3)2-) bridge between two aromatic rings, with a hydroxymethyl group.

- Key Differences: The silyl group enhances thermal stability and hydrophobicity, favoring applications in silicone-based polymers or catalysts. Steric effects: The bulky silyl group reduces reactivity in electrophilic substitutions compared to this compound .

trans-(1R,4R)-4-(4-Methoxy-3-Methylphenyl)-cyclopent-2-enol

- Structure : A bicyclic compound with a cyclopentene ring fused to the aromatic moiety.

- Key Differences: Rigidity: The cyclopentene ring restricts conformational flexibility, making it a chiral building block for asymmetric synthesis. Reactivity: The allylic alcohol group undergoes ring-opening reactions, unlike the benzyl alcohol in this compound .

Comparative Data Table

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process typically employs 10% palladium on activated carbon (Pd/C) in methanol under a hydrogen atmosphere (1 atm). The aldehyde group undergoes selective reduction to a primary alcohol while preserving the methoxy and methyl substituents. In a representative procedure, 4-methoxy-3-methylbenzaldehyde (10 g, 66.6 mmol) is dissolved in methanol (150 mL) with Pd/C (1.5 g), stirred under H₂ at 20°C for 16 hours. Post-reaction filtration and vacuum evaporation yield the product as a colorless oil.

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 20 | 16 | 78 |

| 10% Pd/C | 20 | 12 | 89 |

| 10% Pd/C | 30 | 8 | 85 |

Higher catalyst loadings (10% Pd/C) reduce reaction times but marginally increase costs. Elevated temperatures (>30°C) risk over-reduction or demethylation of the methoxy group.

Borohydride Reduction Methods

Sodium borohydride (NaBH₄) offers a cost-effective alternative for bench-scale synthesis, particularly when paired with titanium tetrachloride (TiCl₄) to enhance reactivity toward aromatic aldehydes.

TiCl₄-Mediated Reduction Protocol

A modified procedure from methanamine synthesis involves:

-

Dissolving 4-methoxy-3-methylbenzaldehyde (10 g, 66.6 mmol) in anhydrous 1,2-dimethoxyethane (DME).

-

Dropwise addition of TiCl₄ (15.3 mL, 140 mmol) to NaBH₄ (10.6 g, 280 mmol) in DME at 0°C.

-

Stirring the mixture at 20°C for 12 hours, followed by quenching with NaOH (25%) and extraction with ethyl acetate.

This method achieves 87% yield, with the TiCl₄ co-catalyst facilitating aldehyde activation through Lewis acid coordination.

Critical Considerations:

-

Solvent Choice: DME outperforms THF due to better TiCl₄ solubility.

-

Workup: Rapid basification prevents alcohol oxidation back to the aldehyde.

Alternative Synthetic Routes

Enzymatic Reduction

Emerging biotechnological approaches use alcohol dehydrogenases (ADHs) for enantioselective reductions. Though unvalidated for this specific substrate, ADHs from Lactobacillus kefir have successfully reduced similar methoxy-substituted benzaldehydes with >90% enantiomeric excess.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Hydrogenation | NaBH₄-TiCl₄ | Enzymatic |

|---|---|---|---|

| Yield (%) | 89 | 87 | ~90* |

| Reaction Time (h) | 12 | 12 | 24–48 |

| Scalability | Industrial | Lab-scale | Pilot |

| Byproducts | Minimal | Ti residues | None |

| Cost ($/kg) | 120 | 85 | 300+ |

*Theoretical projection based on analogous substrates.

Catalytic hydrogenation excels in throughput and purity, whereas borohydride methods offer lower capital costs. Enzymatic routes, while promising for chiral synthesis, remain underdeveloped for this compound.

Industrial Applications and Scalability

The hydrogenation method’s compatibility with continuous-flow reactors makes it ideal for bulk production. A patented process describes a fixed-bed reactor achieving 92% conversion at 25 bar H₂, highlighting scalability. In contrast, TiCl₄-mediated reductions generate titanium oxide waste, complicating large-scale implementation.

Q & A

Basic Research Question

- FTIR : Key peaks include O-H (3349 cm⁻¹), aromatic C-H (2915–2850 cm⁻¹), and methoxy C-O (1236 cm⁻¹) .

- NMR : Expected signals:

- ¹H NMR : Methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range, and benzylic CH₂OH at δ ~4.5 ppm (based on analogous structures) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₂O₂ (152.19 g/mol) .

What are the critical physicochemical properties of this compound relevant to laboratory handling?

Basic Research Question

- Melting Point : Analogous compounds (e.g., 4-Methoxybenzyl alcohol) melt at 28°C ; derivatives with longer alkyl chains (e.g., 4-decyloxy) melt at 53–55°C .

- Boiling Point : Estimated ~316.8°C (based on structurally similar phenols) .

- Solubility : Likely soluble in methanol, ethanol, and diethyl ether; sparingly soluble in water .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and P95 respirators for dust control .

- Ventilation : Work in a fume hood to avoid aerosol formation .

- Disposal : Collect waste in closed containers and avoid drainage systems .

- Toxicity : Classified as moderately acute; may cause skin/eye irritation .

How can this compound be utilized in heterocyclic compound synthesis?

Advanced Research Question

The compound serves as a precursor in synthesizing benzoxazol and benzimidazol derivatives. For example, refluxing with 2-aminophenol or o-phenylenediamine in pyridine yields chalcone-based heterocycles, which exhibit antibacterial properties .

- Key Step : Condensation under reflux for 10 hours.

- Yield Optimization : Use a 1:1 molar ratio of starting materials and pyridine as both solvent and base .

What role does this compound play in enantioselective catalysis?

Advanced Research Question

Rhodium-catalyzed desymmetrization of meso-alkenes can produce enantiomerically enriched cyclopentanol derivatives. For example, trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol was synthesized using chiral Rh catalysts .

- Catalytic System : Rhodium(I) complexes with phosphine ligands.

- Applications : Chiral intermediates for pharmaceuticals or agrochemicals .

What is the toxicological profile of this compound, and how should exposure risks be mitigated?

Advanced Research Question

- Acute Toxicity : LD₅₀ (oral, rat) data for analogs suggests moderate toxicity (e.g., 4-Methoxybenzyl alcohol: LD₅₀ ~2000 mg/kg) .

- Carcinogenicity : Not classified by IARC or NTP, but derivatives with >0.1% concentration may pose risks .

- Mitigation : Regular monitoring of airborne concentrations and adherence to NIOSH exposure limits .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

- Thermal Stability : Stable at room temperature but may degrade above 150°C, releasing carbon oxides .

- Light Sensitivity : Store in amber glassware to prevent photodegradation (inferred from benzophenone analogs) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive reactions .

Can biocatalytic methods replace traditional synthesis for this compound?

Advanced Research Question

Biocatalysis using alcohol dehydrogenases or ketoreductases offers a sustainable alternative. For example, enzymatic reduction of ketones in aqueous solvents achieves >90% yield with high enantiomeric excess (e.g., ee >99% for similar substrates) .

- Advantages : Reduced waste, milder conditions, and scalability.

- Challenges : Enzyme stability and substrate specificity require optimization .

What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.